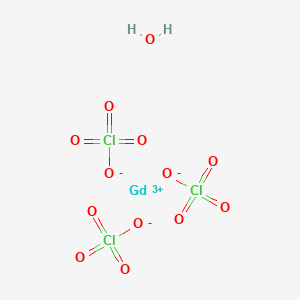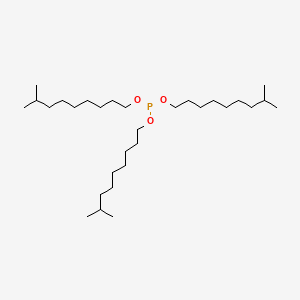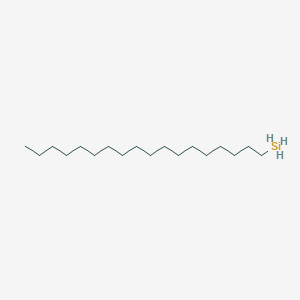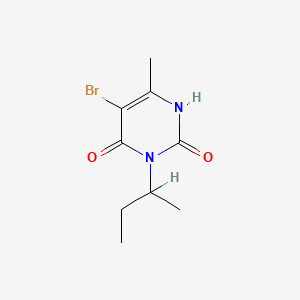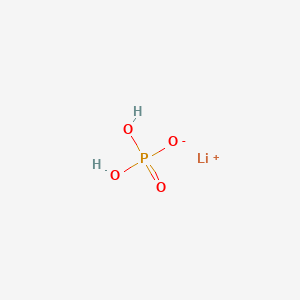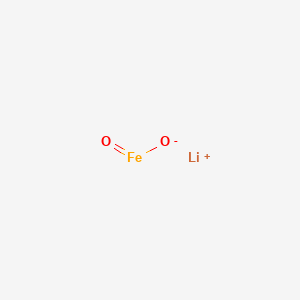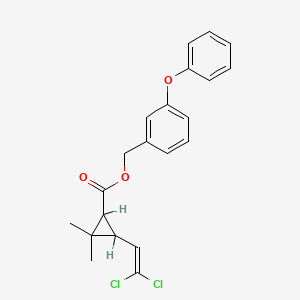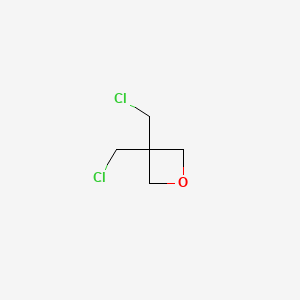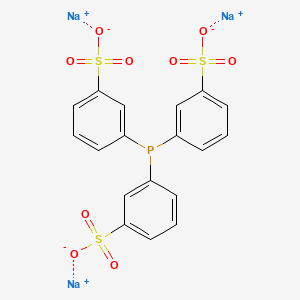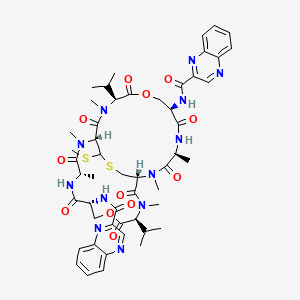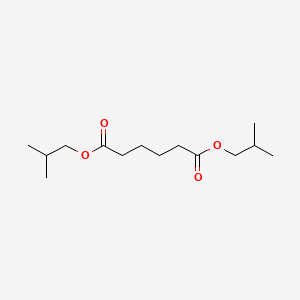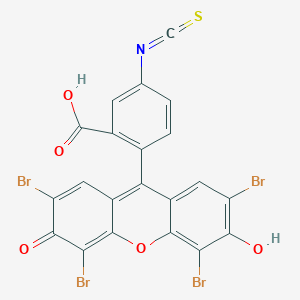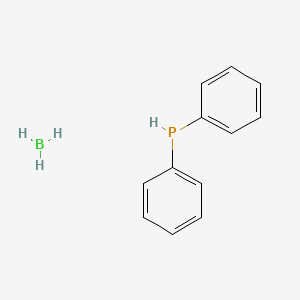
Borane;diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Borane;diphenylphosphane can be synthesized through the reaction of diphenylphosphine with borane. The reaction typically involves the use of a borane source such as borane-tetrahydrofuran complex or borane-dimethyl sulfide complex. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and controlled environments ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Borane;diphenylphosphane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis.
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Coupling Reactions: It is used in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl halides, and various catalysts such as palladium and nickel complexes. The reactions are typically carried out under an inert atmosphere and at controlled temperatures to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the product is typically a reduced organic compound, while in coupling reactions, the product is a coupled organic molecule .
Scientific Research Applications
Borane;diphenylphosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in various catalytic reactions, including hydrogenation and cross-coupling reactions.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is used in the production of fine chemicals, polymers, and materials science.
Mechanism of Action
The mechanism of action of borane;diphenylphosphane involves its ability to act as a ligand and a reducing agent. It can coordinate with metal centers in catalytic reactions, facilitating the transfer of electrons and promoting various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: An organophosphorus compound with the formula (C6H5)2PH.
Phosphine-boranes: A class of compounds that includes borane;diphenylphosphane.
Uniqueness
This compound is unique due to its combination of borane and diphenylphosphane, which imparts specific reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
borane;diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11P.BH3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFGOLYVDOBYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.C1=CC=C(C=C1)PC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
